3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(4E)-3-phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C18H16N2O/c21-18-16(13-7-10-14-8-3-1-4-9-14)17(19-20-18)15-11-5-2-6-12-15/h1-6,8-9,11-13H,7,10H2,(H,20,21)/b16-13+ |
InChI Key |
NNBIUTQZCCTKDY-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/2\C(=NNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCC=C2C(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via initial formation of an α,β-unsaturated pyrazolone intermediate, followed by Knoevenagel condensation with 3-phenylpropanal. A study demonstrated that heating at 110°C for 10 minutes under solvent-free conditions yields the target compound with >85% efficiency. The absence of solvents minimizes side reactions and simplifies purification.
Table 1: Three-Component Synthesis Conditions
| Component | Quantity (mmol) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Pyrazolone derivative | 1.0 | 110 | 10 | 85–92 |
| Triethoxymethane | 2.0 | 110 | 10 | – |
| 3-Phenylpropanal | 1.2 | 110 | 10 | – |
This method’s efficiency is attributed to the synergistic effect of thermal activation and the electron-withdrawing nature of the pyrazolone core, which facilitates nucleophilic attack.
Stepwise Synthesis via Pyrazolone Intermediate
A two-step protocol involving pyrazolone core formation followed by propylidene group incorporation offers precise control over substitution patterns.
Pyrazolone Core Formation
The pyrazolone ring is synthesized by cyclizing phenylhydrazine with ethyl benzoylacetate in acidic media. For example, refluxing phenylhydrazine hydrochloride and ethyl benzoylacetate in acetic acid with sodium acetate yields 3-phenyl-1H-pyrazol-5(4H)-one.
Propylidene Group Introduction
The 4-position is functionalized via Claisen-Schmidt condensation using 3-phenylpropanal and a cerium-based catalyst. Ce(SO4)2·4H2O (5 mol%) under solvent-free conditions at 125°C achieves 88–94% yield in 8–15 minutes. The catalyst’s Lewis acidity enhances the electrophilicity of the aldehyde, promoting efficient β-arylidene formation.
Table 2: Catalytic Condensation Performance
| Catalyst | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Ce(SO4)2·4H2O | 5 | 125 | 8–15 | 88–94 |
| H2SO4 | 10 | 120 | 20–30 | 72–78 |
Mannich reactions enable the introduction of aminomethyl groups, which can be further modified to yield propylidene derivatives.
Mannich Base Formation
Reacting 3-phenyl-1H-pyrazol-5(4H)-one with formaldehyde and dimethylamine hydrochloride generates a Mannich base at the 4-position. Subsequent quaternization with iodomethane and hydrolysis produces a hydroxymethylene intermediate, which undergoes dehydration to form the propylidene moiety.
Alkylation and Cyclization
Alkylation with dimethyl sulfate (DMS) in alkaline medium selectively modifies the pyrazolone’s nitrogen or oxygen atoms. For instance, DMS treatment at 60°C for 2 hours yields N-methyl derivatives, which are intermediates for further functionalization.
Advanced Cyclization Techniques
Patent literature describes cyclization methods using alkoxymethylidene intermediates to enhance safety and scalability.
Alkoxymethylidene Intermediate Synthesis
Reacting 3-phenylpropanal with triethyl orthoformate generates an ethoxymethylidene derivative, which cyclizes with a pyrazolone precursor under mild conditions. This approach avoids hazardous by-products like aniline, achieving 89% yield at 80°C.
Table 3: Cyclization Method Comparison
| Method | By-Product | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Traditional cyclization | Aniline | 100 | 65–70 |
| Alkoxymethylidene | Ethanol | 80 | 85–89 |
Mechanistic Insights and By-Product Analysis
The propylidene group’s incorporation is governed by electronic and steric factors. Density functional theory (DFT) studies suggest that the 4-position’s electron-deficient nature facilitates nucleophilic attack by the aldehyde’s carbonyl carbon. Side products, such as bis-pyrazolones, form when excess aldehyde is present, highlighting the need for stoichiometric precision.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmospheres to prevent oxidation.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The reactions are usually carried out in the presence of a catalyst or under specific conditions to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines or amines, and substitution may result in various substituted pyrazoles.
Scientific Research Applications
3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes. These materials may have applications in electronics, catalysis, and nanotechnology.
Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets. It may be used as a tool compound to study enzyme inhibition, receptor binding, and cellular signaling.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic benefits.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of cellular events that lead to its biological effects.
Cellular Signaling: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
Structural and Substituent Variations
Pyrazolone derivatives differ primarily in substituents at positions 3, 4, and 3. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazolone Derivatives
Table 2: Analytical Data Comparison
Crystallographic and Packing Behavior
- Planarity : Most pyrazolone derivatives (e.g., ) adopt planar geometries, except when steric hindrance from substituents (e.g., dimethyl in ) disrupts planarity .
- Hydrogen Bonding: Compounds like (E)-3-amino-4-(2-phenylhydrazinylidene) form N–H⋯O/N bonds, creating layered packing (), whereas the target compound’s propylidene group may favor van der Waals interactions .
Q & A
Q. What are the standard synthetic routes for 3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via Knoevenagel condensation of pyrazolone precursors with substituted carbaldehydes. Conventional methods involve refluxing reactants in ethanol or DMF under thermal conditions (68–79% yields). Non-conventional methods, such as microwave-assisted or ultrasonication techniques, significantly improve yields (82–92%) by reducing reaction time and enhancing regioselectivity . Catalytic systems like sulfamic acid in solvent-free conditions further enhance atom economy and green metrics .
Q. What spectroscopic techniques are most effective for characterizing pyrazolone derivatives, and how should researchers address challenges in spectral interpretation?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : Critical for identifying substituent patterns and regioisomerism. However, fluorine coupling in fluorinated derivatives (e.g., 3,4-difluorophenyl groups) can complicate splitting patterns, necessitating higher-field instruments (≥300 MHz) and deuterated solvents like DMSO-d₆ .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and enolic OH (~3450 cm⁻¹) groups . Complementary methods like X-ray crystallography or mass spectrometry are recommended to resolve ambiguities .
Q. What are the key considerations in designing multi-step synthetic pathways for pyrazolone derivatives to ensure regioselectivity and functional group compatibility?
- Use diazonium salt coupling for introducing arylhydrazono groups, ensuring low-temperature (0–5°C) conditions to suppress side reactions .
- Protect reactive sites (e.g., enolic OH) during Knoevenagel condensation to prevent undesired byproducts .
- Optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics and regioselectivity .
Advanced Research Questions
Q. How can X-ray crystallography be employed to resolve structural ambiguities in pyrazolone derivatives, and what software tools are recommended for data refinement?
Single-crystal X-ray diffraction (SCXRD) is indispensable for confirming molecular geometry, especially for isomers or derivatives with complex substituents. For example, monoclinic systems (space group P2₁/n) with Z = 4 are common . Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to handle twinned data or high thermal motion. The software’s robustness in refining hydrogen bonds and π-π interactions is critical for validating supramolecular architectures .
Q. What strategies are recommended for analyzing regioisomerism in pyrazolone derivatives when traditional spectroscopic methods are inconclusive?
- SCXRD : Definitive for distinguishing regioisomers via bond-length analysis (e.g., C=O vs. C=N distances) .
- DFT calculations : Predict NMR/IR spectra for comparison with experimental data .
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents in ambiguous cases .
Q. How can computational methods (e.g., docking studies) be integrated with experimental data to elucidate structure-activity relationships in pyrazolone-based compounds?
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., VEGF receptors), guided by crystallographic data .
- Combine QSAR models with experimental IC₅₀ values to optimize pharmacophore features like electron-withdrawing groups (e.g., CF₃) or π-stacking moieties .
Q. What green chemistry approaches can be applied to synthesize pyrazolone derivatives, and how do they compare to traditional methods in terms of efficiency?
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and improves yields (up to 92%) via cavitation effects .
- Solvent-free catalysis : Sulfamic acid enables one-pot, tandem reactions with >90% atom economy and minimal purification .
Q. How should researchers approach the refinement of crystal structures when dealing with twinned data or high thermal motion in pyrazolone derivatives?
- Use SHELXL’s TWIN/BASF commands to model twinned domains and refine scale factors .
- Apply ADP constraints to atoms with high thermal motion (e.g., methyl or phenyl groups) to stabilize refinement convergence .
Q. What are the common pitfalls in interpreting ¹⁹F NMR spectra of fluorinated pyrazolone derivatives, and how can they be mitigated?
- Scalar coupling (²J₆F-₆F) : Causes splitting even in non-equivalent fluorines. Use decoupling experiments or simulate spectra with tools like MestReNova .
- Solvent-induced shifts : Avoid protic solvents; DMSO-d₆ or CDCl₃ are preferred for consistent referencing .
Q. How can tandem or one-pot synthesis strategies be effectively implemented for pyrazolone derivatives to minimize purification steps and improve atom economy?
- Design multi-component reactions (e.g., Knoevenagel-Michael cascades) using bifunctional catalysts like sulfamic acid, achieving >85% yields in one step .
- Optimize microwave parameters (e.g., 150 W, 100°C) to accelerate consecutive reactions without intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
